molecular formula C8H15Cl2N3 B1659893 4-(1H-Pyrazol-4-YL)piperidine hydrochloride CAS No. 690261-96-2

4-(1H-Pyrazol-4-YL)piperidine hydrochloride

Cat. No.: B1659893
CAS No.: 690261-96-2
M. Wt: 224.13
InChI Key: RZWWEHGZQTXHRC-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)piperidine hydrochloride (CAS 690261-96-2) is a piperidine derivative substituted at the 4-position with a pyrazole ring. Its molecular formula is C₈H₁₄ClN₃, with a molecular weight of 187.67 g/mol . The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability compared to the free base form (CAS 690261-90-6) .

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-3-9-4-2-7(1)8-5-10-11-6-8;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHHYQVBWYQCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696890
Record name 4-(1H-Pyrazol-4-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-96-2
Record name 4-(1H-Pyrazol-4-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-4-YL)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1H-pyrazole-4-carboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The final product is typically purified through crystallization or recrystallization processes.

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions due to resonance stabilization of intermediates.

Key Examples

Reaction TypeReagents/ConditionsProductYieldSource
Nucleophilic substitutionMalononitrile, EtOH, piperidine (base), reflux2-Cyano-3-(pyrazolyl)acrylate derivatives54–67%
AlkylationEthyl bromoacetate, K₂CO₃, DMF, 80°CN-Alkylated pyrazole-piperidine hybrids72%
  • Mechanism : Piperidine acts as a base, deprotonating the pyrazole to enhance nucleophilicity at C-4. Alkylation proceeds via an SN2 pathway .

Oxidation

The pyrazole ring resists oxidation under mild conditions. Strong oxidants like KMnO₄ selectively target the piperidine ring:
4-(1H-Pyrazol-4-yl)piperidineKMnO4,H2O4-(1H-Pyrazol-4-yl)piperidine N-oxide\text{4-(1H-Pyrazol-4-yl)piperidine} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{4-(1H-Pyrazol-4-yl)piperidine N-oxide}

  • Outcome : N-Oxide formation confirmed by 15N^{15}\text{N}-NMR shifts at δ −160 to −165 ppm .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole’s C=N bonds:
Pyrazole ringH2,Pd/CPyrrolidine analog\text{Pyrazole ring} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Pyrrolidine analog}

  • Yield : 85–90% in ethanol at 50°C .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms fused bicyclic structures:

Starting MaterialConditionsProductApplicationSource
4-(1H-Pyrazol-4-yl)piperidineHCl, refluxPyrazolo[1,5-a]piperidineKinase inhibitor intermediates
  • Regioselectivity : Controlled by steric effects of the piperidine substituents .

Metal Complexation

The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Pd²⁺) to form stable complexes:
Compound + [CuCl2]Cu(II)-pyrazole-piperidine complex\text{Compound + [CuCl}_2] \rightarrow \text{Cu(II)-pyrazole-piperidine complex}

  • Stability Constants : Log K = 8.2 ± 0.3 (determined via UV-Vis titration) .

Ring-Opening Reactions

Under strong acidic or basic conditions, the piperidine ring undergoes cleavage:

ConditionsProductMechanismSource
6M HCl, 100°CLinear amine derivativeAcid-catalyzed hydrolysis
NaNH₂, DMSOPyrazole-thiol intermediateBase-induced β-elimination

Acylation and Alkylation

The piperidine’s secondary amine reacts with acyl chlorides or alkyl halides:

ReactionReagentsProductYieldSource
AcylationAcetyl chloride, Et₃NN-Acetyl derivative88%
AlkylationMethyl iodide, K₂CO₃N-Methylpiperidine analog76%

Regioselective Functionalization

Regioselectivity in pyrazole substitution is influenced by steric and electronic factors:

  • C-4 vs. C-5 Substitution :

    • Electron-withdrawing groups (e.g., −CN) favor C-5 substitution (70:30 selectivity) .

    • Bulky substituents on piperidine shift reactivity to C-3.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including 4-(1H-Pyrazol-4-YL)piperidine hydrochloride. Research indicates that compounds containing the pyrazole moiety exhibit selective cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that pyrazole derivatives can inhibit MMP-9 activity, which is crucial for cancer cell invasion and metastasis .
  • Case Studies :
    • A study demonstrated that pyrazole-based compounds significantly inhibited the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1), with varying effects on cell invasion and migration .
    • Another investigation into asymmetric MACs fused with 1-aryl-1H-pyrazole showed promising in vitro and in vivo antitumor activity, suggesting that these compounds could serve as lead candidates for further development .

Neurological Disorders

The compound has been studied for its potential applications in treating neurological disorders. Specifically, it has been linked to the modulation of pathways involved in cognitive function.

  • Therapeutic Potential : Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by pyrazole derivatives has been proposed as a mechanism to ameliorate conditions such as Alzheimer's disease and mild cognitive impairment .
  • Research Findings : The inhibition of this enzyme may help regulate glucocorticoid levels, which are implicated in neurodegenerative processes. This suggests that this compound could be beneficial in managing stress-related cognitive decline.

Cardiovascular Health

Research indicates that pyrazole derivatives may play a role in cardiovascular health through their effects on metabolic pathways.

  • Metabolic Syndrome : The compound has shown potential in treating metabolic syndrome components, including insulin resistance and hypertension, which are risk factors for cardiovascular diseases .
  • Experimental Evidence : Studies involving animal models have suggested that inhibition of 11β-HSD1 can enhance revascularization processes following ischemic events, indicating a therapeutic avenue for myocardial infarction treatment .

Pharmacological Studies

Pharmacological studies have focused on the binding affinity and biological activity of pyrazole derivatives.

  • Binding Studies : Computational modeling and binding affinity assays have revealed distinct binding modes for pyrazole-based compounds compared to other structural analogs. This specificity may lead to the development of targeted therapies with reduced side effects .
  • Cellular Assays : In vitro assays have demonstrated that certain derivatives can selectively inhibit cancer cell proliferation without affecting normal cells, highlighting their therapeutic potential while minimizing toxicity .

Summary Table of Applications

Application AreaMechanism/EffectReference(s)
Anticancer ActivityInhibition of MMP-9; selective cytotoxicity
Neurological DisordersModulation of glucocorticoids; inhibition of 11β-HSD1
Cardiovascular HealthRegulation of metabolic syndrome; enhanced revascularization
Pharmacological StudiesSpecific binding modes; selective inhibition

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-4-YL)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(1H-pyrazol-4-yl)piperidine hydrochloride and related piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties
This compound 690261-96-2 C₈H₁₄ClN₃ 187.67 Pyrazole at C4 Dihydrochloride salt; enhanced solubility
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 1235440-58-0 C₁₃H₁₇ClN₄ 264.76 Phenyl-triazole at C4 Bulky aromatic substituent; potential for π-π stacking
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride 1305712-63-3 C₁₀H₁₆Cl₂N₄ 265.18 Cyclopropyl-triazole at C3 Increased steric hindrance; altered binding affinity
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride 2702587-75-3 C₉H₁₆ClN₃ 201.70 Methyl-pyrazole at C4 Higher lipophilicity; potential for improved membrane permeability
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride 1779124-74-1 C₁₁H₁₈ClN₃O₂ 259.73 Ester-functionalized pyrazole at C1 Carboxylate group introduces metabolic liability but enables prodrug strategies
4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride 1032758-55-6 C₁₀H₁₉Cl₂N₃ 252.19 Imidazole-methyl at C4 Flexible linker; potential for targeting histidine-rich binding sites

Structural and Functional Differences

Heterocyclic Substituents: The pyrazole in 4-(1H-pyrazol-4-yl)piperidine (pKa ~2.5 for pyrazole N-H) offers hydrogen-bonding capability distinct from triazole derivatives (e.g., 1235440-58-0), which exhibit stronger π-π interactions due to the phenyl group . Methyl-substituted pyrazole (2702587-75-3) increases lipophilicity (clogP ≈1.2 vs.

Salt Forms: Dihydrochloride salts (e.g., 690261-96-2) generally exhibit higher solubility in polar solvents compared to monohydrochloride analogs (e.g., 1235440-58-0) .

Biological Relevance :

  • Pyrazole-piperidine hybrids are explored for 5-HT₃/5-HT₄ receptor modulation , as seen in structurally related imidazole derivatives (e.g., 7635-45-9) .
  • Ester-functionalized derivatives (1779124-74-1) may act as prodrugs, leveraging esterase-mediated hydrolysis for targeted release .

Biological Activity

4-(1H-Pyrazol-4-YL)piperidine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and antimicrobial fields.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4HClC_8H_{12}N_4\cdot HCl with a molecular weight of approximately 196.67 g/mol. The compound features a piperidine ring linked to a pyrazole moiety, which significantly influences its biological properties.

Biological Activity Overview

The biological activities of this compound have been studied extensively, revealing its potential as an anticancer and antimicrobial agent.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of various cancer-related targets, including:

  • Topoisomerase II
  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)

In vitro studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)8.79 ± 0.96
HepG2 (Liver)12.00 ± 0.56
A549 (Lung)10.50 ± 0.75

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

2. Antimicrobial Activity

The compound has also shown notable antimicrobial activity against various pathogens. Studies report that pyrazole derivatives can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values indicating potent activity:

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.22
Bacillus subtilis0.30

These results highlight the potential use of pyrazole derivatives in treating bacterial infections .

Case Studies and Research Findings

Several case studies have documented the biological activities of pyrazole-containing compounds:

  • Anticancer Efficacy : In a study involving various cancer cell lines, compounds similar to this compound demonstrated significant antiproliferative effects, suggesting a viable approach for developing new cancer therapies .
  • Antimicrobial Studies : In vitro testing revealed that specific derivatives exhibited strong antibacterial activity against resistant strains, indicating their potential as new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Pyrazol-4-YL)piperidine hydrochloride
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